3-Amino-1-benzothiophene-2-carboxylic acid

physicochemical properties medicinal chemistry drug design

The 3-amino-2-carboxylic acid regiochemistry is pharmacologically distinct from the 2-amino series, directly enabling thrombin-inhibitor anticoagulant development (US 6,133,262) and BDK-inhibitor programs for metabolic disorders. A microwave-assisted, metal-free route delivers this scaffold in up to 96% yield, ensuring scalable, cost-effective synthesis. With a LogP of 2.76 and TPSA of 91.6 Ų, this building block offers optimal permeability and hydrogen-bonding capacity for lead optimization. Available in high purity for cardiovascular, oncology, and metabolic disease research.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
CAS No. 40142-71-0
Cat. No. B1301599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-benzothiophene-2-carboxylic acid
CAS40142-71-0
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)C(=O)O)N
InChIInChI=1S/C9H7NO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H,11,12)
InChIKeyAWUMBCKNGJAKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-benzothiophene-2-carboxylic Acid (CAS 40142-71-0): Procurement and Baseline Technical Profile


3-Amino-1-benzothiophene-2-carboxylic acid (3-aminobenzo[b]thiophene-2-carboxylic acid, CAS 40142-71-0) is a sulfur‑nitrogen heterocyclic building block featuring a benzothiophene core with an amino group at the 3‑position and a carboxylic acid at the 2‑position . It exhibits a computed LogP of 2.76 and a topological polar surface area (TPSA) of 91.6 Ų, which differentiates it from unsubstituted benzothiophene carboxylic acids . The compound is commercially available in purities up to 95%, with standard storage conditions of 2‑8°C under protection from light .

Why Substituting 3-Amino-1-benzothiophene-2-carboxylic Acid with Other Benzothiophene Carboxylic Acids Fails in Critical Applications


Within the benzothiophene carboxylic acid class, the specific 3‑amino‑2‑carboxylic acid regiochemistry is non‑interchangeable with positional isomers such as benzo[b]thiophene‑2‑carboxylic acid or benzo[b]thiophene‑3‑carboxylic acid. The presence and placement of the amino group significantly alters the molecule's lipophilicity, hydrogen‑bonding capacity, and electronic distribution, which in turn influences its synthetic derivatization potential and biological target engagement . Comparative studies on 2‑amino versus 3‑amino benzothiophene derivatives demonstrate that the amino group position can shift antiproliferative potency by orders of magnitude [1]. Similarly, patent disclosures specifically claim 3‑aminobenzo[b]thiophene frameworks for anticoagulant activity, underscoring that generic substitution would forfeit the scaffold‑dependent pharmacology [2]. The following evidence sections quantify these differentiation points.

Quantitative Differentiation Evidence for 3-Amino-1-benzothiophene-2-carboxylic Acid versus Closest Analogs


Enhanced Polar Surface Area and Lipophilicity Relative to Unsubstituted Benzothiophene Carboxylic Acids

3-Amino-1-benzothiophene-2-carboxylic acid possesses a topological polar surface area (TPSA) of 91.56 Ų and a calculated LogP of 2.76, compared to TPSA ≈ 65.5 Ų and LogP ≈ 2.60 for both benzo[b]thiophene‑2‑carboxylic acid and benzo[b]thiophene‑3‑carboxylic acid [1][2]. The presence of the 3‑amino group increases hydrogen‑bond acceptor capacity and moderately elevates lipophilicity, parameters directly relevant to membrane permeability and target binding predictions [3].

physicochemical properties medicinal chemistry drug design

High-Yielding Microwave-Assisted Synthesis: 58‑96% Isolated Yields for 3‑Aminobenzo[b]thiophene Scaffolds

Microwave irradiation of 2‑halobenzonitriles and methyl thioglycolate in DMSO with triethylamine at 130 °C delivers 3‑aminobenzo[b]thiophene‑2‑carboxylic acid derivatives in isolated yields ranging from 58% to 96% [1]. This one‑pot annulation avoids metal catalysts and proceeds under rapid microwave heating, offering a significant efficiency advantage over traditional multi‑step or lower‑yielding thermal methods for constructing the 3‑amino‑2‑carboxylic acid framework.

synthetic methodology process chemistry heterocyclic synthesis

Positional Isomer-Dependent Antiproliferative Activity: 3‑Amino Scaffold Yields Distinct Tubulin Polymerization Inhibition Profile

A comparative evaluation of 2‑amino‑ versus 3‑amino‑benzo[b]thiophene derivatives demonstrated that the 2‑amino‑6‑methyl‑3‑(3,4,5‑trimethoxybenzoyl)benzo[b]thiophene congener inhibits cancer cell growth at subnanomolar concentrations (IC₅₀ < 1 nM against multiple cell lines) [1]. In contrast, the 3‑amino positional isomer series, while still active, did not achieve the same subnanomolar potency, indicating that the amino group position profoundly modulates tubulin binding and antiproliferative efficacy. The 3‑amino‑2‑carboxylic acid core serves as the essential precursor for the less‑potent but mechanistically distinct 3‑amino series, which may offer alternative selectivity profiles or reduced toxicity.

antimitotic agents tubulin polymerization cancer research

Patent-Backed Antithrombotic Scaffold: 3‑Aminobenzo[b]thiophene Derivatives as Selective Thrombin Inhibitors

US Patent 6,133,262 specifically claims 3‑aminobenzo[b]thiophene derivatives (including compounds derived from 3‑amino‑1‑benzothiophene‑2‑carboxylic acid) as potent thrombin inhibitors with high anticoagulant activity [1]. The patent emphasizes that these compounds act directly on thrombin, independent of antithrombin III, and possess oral bioavailability potential. While exact Ki or IC₅₀ values for the parent acid are not disclosed, the patent's claims establish a legally and scientifically validated therapeutic application that is unique to the 3‑amino‑2‑carboxylic acid scaffold, distinguishing it from other benzothiophene carboxylic acid isomers which are not claimed for thrombin inhibition.

anticoagulant thrombin inhibition cardiovascular

Metabolic Stability Advantage of Benzothiophene‑2‑carboxylic Acid Scaffold: BT2 Exhibits t₁/₂ = 730 min and No Degradation in 240 min

The benzothiophene‑2‑carboxylic acid motif is a critical pharmacophore for branched‑chain α‑ketoacid dehydrogenase kinase (BDK) inhibition. Compound BT2 (3,6‑dichlorobenzo[b]thiophene‑2‑carboxylic acid) demonstrates an IC₅₀ of 3.19 μM against BDK and remarkable metabolic stability with a terminal half‑life (t₁/₂) of 730 minutes and no detectable degradation over 240 minutes in vitro [1]. While BT2 is not identical to 3‑amino‑1‑benzothiophene‑2‑carboxylic acid, it shares the same benzo[b]thiophene‑2‑carboxylic acid core; the amino group at the 3‑position provides a handle for further derivatization that could modulate potency and selectivity while preserving the metabolically stable scaffold. In contrast, (S)‑α‑chlorophenylpropionate ((S)‑CPP), an alternative BDK inhibitor chemotype, exhibits significantly inferior metabolic stability.

metabolic disease BDK inhibitor pharmacokinetics

Priority Research and Industrial Scenarios for Procuring 3-Amino-1-benzothiophene-2-carboxylic Acid


Medicinal Chemistry: Optimization of Antimitotic Agents with Reduced Tubulin Inhibition Potency

As demonstrated by Romagnoli et al. [1], the 3‑amino‑benzo[b]thiophene series exhibits a distinct activity profile from the 2‑amino series, with the latter achieving subnanomolar antiproliferative effects. Researchers aiming to develop antimitotic agents with moderated potency or alternative selectivity profiles will specifically require the 3‑amino‑2‑carboxylic acid building block to synthesize the 3‑amino positional isomer series. This scenario is particularly relevant for lead optimization campaigns where over‑potent tubulin inhibitors may cause unacceptable toxicity, necessitating the less potent 3‑amino scaffold.

Anticoagulant Drug Discovery: Synthesis of Direct Thrombin Inhibitors

US Patent 6,133,262 [2] establishes that 3‑aminobenzo[b]thiophene derivatives act as direct thrombin inhibitors with potential for oral bioavailability. Industrial research teams engaged in cardiovascular drug discovery should source 3‑amino‑1‑benzothiophene‑2‑carboxylic acid as the key intermediate for constructing the claimed anticoagulant compounds. The patent protection and disclosed mechanism provide a clear path for developing proprietary antithrombotic agents.

Process Development and Scale‑Up: Leveraging High‑Yielding Microwave‑Assisted Synthesis

The microwave‑assisted annulation methodology reported by Bagley et al. [3] delivers 3‑aminobenzo[b]thiophene scaffolds in 58–96% yield under metal‑free conditions. Procurement teams and process chemists evaluating this building block for multi‑gram or kilogram synthesis can rely on this established, high‑yielding route to ensure cost‑effective and reproducible access. The commercial availability of the compound further supports its use in early‑stage process development without the need for custom synthesis.

Metabolic Disease Research: Design of Metabolically Stable BDK Inhibitors

The benzothiophene‑2‑carboxylic acid scaffold, as exemplified by BT2 [4], exhibits exceptional metabolic stability (t₁/₂ = 730 min) and is a validated pharmacophore for BDK inhibition. 3‑Amino‑1‑benzothiophene‑2‑carboxylic acid provides a versatile precursor for synthesizing novel BDK inhibitors with potentially improved potency or selectivity. Researchers targeting maple syrup urine disease, branched‑chain amino acid metabolism disorders, or related metabolic conditions will find this building block essential for constructing stable, drug‑like candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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